molecular formula C13H6I4O3 B601876 3,5,3',5'-Tetraiodo Thyroaldehyde CAS No. 2016-06-0

3,5,3',5'-Tetraiodo Thyroaldehyde

Cat. No.: B601876
CAS No.: 2016-06-0
M. Wt: 717.81
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Description

Contextualization within the Iodothyronine Chemical Landscape

The family of iodothyronines is a class of compounds derived from the amino acid tyrosine. nih.gov The principal members are thyroxine (T4) and triiodothyronine (T3), which are crucial for regulating metabolism, growth, and development. youtube.com The biological activity of these hormones is largely dictated by the number and position of iodine atoms on the two phenyl rings. nih.gov

The metabolic fate of T4 is diverse, involving processes such as deiodination, glucuronidation, and sulfation. nih.gov Deiodination, the enzymatic removal of iodine, is the most significant pathway, converting T4 into the more potent T3 or the largely inactive reverse T3 (rT3). nih.gov Within this metabolic cascade, other modifications can occur, leading to a variety of analogues. 3,5,3',5'-Tetraiodo Thyroaldehyde represents a structural variation where the amino acid side chain of T4 is altered to an aldehyde functionality.

Compound Name Chemical Formula Molecular Weight ( g/mol ) Key Structural Feature
This compound C13H6I4O3717.79Aldehyde group (-CHO)
Thyroxine (T4)C15H11I4NO4776.87Alanine (B10760859) side chain
Triiodothyronine (T3)C15H12I3NO4650.98Three iodine atoms
Reverse Triiodothyronine (rT3)C15H12I3NO4650.98Different iodination pattern from T3

This table provides a comparison of this compound with major iodothyronines.

Historical Trajectory of Research on Related Thyroid Hormone Analogues and Their Chemical Structure

The journey into understanding thyroid hormones began in the late 19th and early 20th centuries with the discovery and isolation of thyroxine. humantechnopole.it This spurred extensive research into the synthesis and biological activity of various related compounds to elucidate the structure-activity relationships governing thyroid hormone function.

The development of synthetic thyroid hormone analogues was initially driven by the need to understand the molecular basis of thyroid hormone action and to find compounds with more specific therapeutic effects. nih.gov Researchers synthesized numerous analogues by modifying the diphenyl ether core, the iodine substitutions, and the side chain. This work was instrumental in identifying the key structural features necessary for binding to thyroid hormone receptors and eliciting a biological response. For instance, studies on decarboxylated analogues like 3,5,3'-triiodothyronamine (T3AM) revealed that they can possess biological activities distinct from the classical thyroid hormones, interacting with different cellular targets. nih.gov

Significance of Aldehyde Functionality in Iodinated Aromatic Systems for Research Paradigms

The aldehyde group is a highly reactive functional group in organic chemistry. Its presence in an iodinated aromatic system like this compound introduces specific chemical properties that are significant from a research perspective.

Aldehydes are known to be electrophilic and can readily participate in a variety of chemical reactions, including oxidation to carboxylic acids and reduction to alcohols. This reactivity makes them valuable intermediates in organic synthesis. The iodination of aromatic aldehydes is a well-established chemical transformation, allowing for the preparation of a wide range of iodinated aromatic compounds for further study. nih.gov

In a biochemical context, aldehyde groups can be involved in the formation of Schiff bases with primary amines, such as the lysine (B10760008) residues in proteins. This type of covalent modification can alter protein structure and function. While specific research on the biochemical reactions of this compound is limited, the presence of the aldehyde group suggests a potential for interactions with biological macromolecules that differ from its parent compound, T4. The study of autoantibodies against aldehyde dehydrogenase in the context of thyroid-related autoimmune diseases highlights a potential, though indirect, link between aldehyde metabolism and thyroid pathology. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H6I4O3/c14-8-3-7(4-9(15)12(8)19)20-13-10(16)1-6(5-18)2-11(13)17/h1-5,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHLJTORMPKPTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6I4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173988
Record name 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde
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Molecular Weight

717.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2016-06-0
Record name 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde
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Record name 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde
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Record name 4-(4-HYDROXY-3,5-DIIODOPHENOXY)-3,5-DIIODOBENZALDEHYDE
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Chemical Synthesis and Derivatization Strategies for 3,5,3 ,5 Tetraiodo Thyroaldehyde

Established Synthetic Methodologies for 3,5,3',5'-Tetraiodo Thyroaldehyde

The traditional synthesis of this compound is not extensively documented in the literature. However, a plausible pathway can be inferred from the well-established synthesis of the structurally related thyroid hormone, L-thyroxine. This involves the construction of the thyronine backbone followed by the conversion of the amino acid moiety to an aldehyde.

Multi-step Reaction Pathways for Core Structure Formation

The formation of the diaryl ether core of thyronine derivatives is a key step in the synthesis. One classical approach, based on the work of Harington, involves the condensation of two appropriately substituted benzene (B151609) rings. A common strategy begins with the nitration of L-tyrosine, followed by N-acetylation and esterification to yield 3,5-dinitro-N-acetyl-L-tyrosine ethyl ester. This intermediate then undergoes a coupling reaction with p-methoxyphenol to form the diaryl ether. Subsequent hydrogenation reduces the nitro groups to amines, which are then subjected to iodination via diazotization, followed by demethylation and hydrolysis to afford the thyronine structure. oncohemakey.com

Another established method for constructing the diphenyl ether linkage is the Ullmann condensation. This involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. For instance, a suitably protected 3,5-diiodotyrosine derivative can be coupled with a substituted phenol to form the thyronine core. jsynthchem.com More recent developments in C-O cross-coupling reactions, often utilizing copper catalysts in the presence of various ligands and bases, offer efficient routes to diaryl ethers under milder conditions. nih.gov

The synthesis of 3'-heteroarylmethyl-3,5-di-iodo-L-thyronines has also been achieved through the condensation of 3-substituted 4-methoxyphenols with a 3,5-dinitro-L-tyrosine derivative, highlighting the versatility of this condensation strategy for creating diverse thyronine analogues. rsc.org

Iodination Techniques for Precise Substitution Patterns

Achieving the specific 3,5,3',5'-tetraiodo substitution pattern requires carefully chosen iodination methods. Direct electrophilic iodination of aromatic rings is a fundamental transformation in organic synthesis. Due to the relatively low reactivity of iodine, an oxidizing agent or a catalyst is typically required to generate a more potent electrophilic iodine species (I+). bhu.ac.in

A variety of reagents and conditions have been developed for the iodination of activated aromatic compounds. These methods offer different levels of reactivity, selectivity, and environmental impact. Below is a table summarizing some common iodination systems.

Iodinating AgentOxidant/CatalystSolventSubstrate ScopeReference
KIH2O2Acetic AcidActivated aromatics nih.gov
I2Sodium PeroxodisulfateAcetonitrileActivated arenes acs.org
NISGold(I) or Iron(III) catalystAcetonitrile or CH2Cl2Electron-rich arenes nih.gov
DIHThiourea or Disulfide catalystAcetonitrileActivated aromatics nih.gov
Iodic AcidSulfuric AcidAcetic Acid/Acetic AnhydrideArenes nih.gov
IodineSilver(I) TrifluoroacetateChloroformCalixarenes acs.org

For the synthesis of this compound, a sequential iodination strategy would likely be employed. Starting from the thyronine core, the more activated phenolic ring would be iodinated first, followed by the iodination of the second ring. The choice of iodinating agent and conditions would be critical to ensure complete iodination at the desired positions without significant side reactions. For instance, the use of N-iodosuccinimide (NIS) in the presence of a suitable catalyst can provide high yields for the iodination of electron-rich aromatic rings. nih.gov

Aldehyde Group Introduction and Functional Group Interconversions

The final key step in the proposed synthesis is the conversion of the amino acid side chain of the thyronine precursor into an aldehyde group. Several general methods exist for the synthesis of aldehydes. nih.gov Common approaches include the oxidation of primary alcohols or the reduction of carboxylic acid derivatives like esters and acid chlorides. researchgate.net

A particularly relevant method is the direct conversion of α-amino acids into β-amino aldehydes. This transformation can be achieved in good yields under mild conditions, offering a direct route from an amino acid precursor to the desired aldehyde. nih.gov This would be an attractive strategy for the synthesis of this compound from a tetraiodothyronine precursor.

Alternatively, the thyronine precursor could be subjected to reactions such as the Weerman test, which involves treatment with alkaline sodium hypochlorite (B82951) to convert an α-hydroxy amide into an aldehyde. mdpi.com Another potential route is the Kröhnke aldehyde synthesis, which utilizes N-bromosuccinimide. acs.org

Development of Novel Synthetic Routes to this compound

Modern synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and selective reactions. These principles are being applied to the synthesis of complex molecules like iodinated aromatic aldehydes.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this translates to developing cleaner iodination procedures and catalytic processes.

Several eco-friendly iodination methods have been reported. The use of hydrogen peroxide as an oxidant with potassium iodide offers a green alternative as the only byproduct is water. nih.gov Mechanical grinding under solvent-free conditions for the iodination of pyrimidine (B1678525) derivatives using solid iodine and silver nitrate (B79036) is another innovative approach that minimizes solvent waste and can be completed in a short time with high yields. The use of molecular iodine as a catalyst in aqueous media for the synthesis of heterocyclic compounds also represents a significant step towards greener synthesis.

The development of heterogeneous catalysts for iodination is another important area of green chemistry. For example, iodine-functionalized hypercrosslinked polymers have been synthesized and used as recyclable catalysts for alcohol oxidation, a reaction type that could be relevant for the aldehyde synthesis step. nih.gov

Catalytic and Stereoselective Syntheses of Iodinated Aromatic Aldehydes

Catalytic methods offer significant advantages in terms of efficiency and selectivity. Gold-catalyzed iodination of electron-rich arenes with N-Iodosuccinimide (NIS) proceeds under mild conditions. nih.gov Similarly, disulfide-catalyzed electrophilic iodination using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) is effective for a range of aromatic substrates. nih.gov Hypervalent iodine-catalyzed reactions, using oxygen as a terminal oxidant, represent a sustainable approach to C-N bond formation, a key step in some synthetic routes to the core structure.

While the synthesis of this compound itself is not described as stereoselective due to the achiral nature of the final molecule (assuming the side chain is just -CHO), the synthesis of its precursors, particularly those derived from L-tyrosine, involves stereocontrolled steps. The development of stereoselective methods for the synthesis of dihaloalkenes using in-situ generated halogens demonstrates the potential for precise control over the stereochemistry of related transformations. The synthesis of thyroid hormone analogues has also involved the development of new routes for creating chiral intermediates.

Synthesis of Structural Analogues and Derivatives of this compound for Research Purposes

The generation of structural analogues of this compound is a cornerstone of structure-activity relationship (SAR) studies. By systematically modifying the parent structure, researchers can dissect the contributions of different molecular features to receptor binding, protein interactions, and metabolic stability. These synthetic efforts are broadly categorized into modifications of the diphenyl ether core and diversification of the side chain.

Modifying the substituents on the aromatic rings of the thyroaldehyde structure is a critical strategy for probing the steric and electronic requirements of thyroid hormone receptors and enzymes. Research has focused on replacing the iodine atoms with other halogens or with non-halogen groups like alkyls.

A study on 3,5-diiodo-L-thyronines explored the introduction of various substituents at the 3'-position. This work utilized a 3'-formyl intermediate, which is an aldehyde derivative, as a key building block for creating a library of 29 novel analogues nih.gov. This approach highlights the utility of an aldehyde group in synthesizing diverse structures. By manipulating this formyl group, a wide range of chemical functionalities can be introduced onto the phenolic ring, allowing for a detailed exploration of how different substituents impact biological activity nih.gov.

Furthermore, research into halogen-free thyroid hormone analogues has demonstrated the importance of the diphenyl ether scaffold itself. The synthesis of derivatives like 3,5-dimethyl-L-thyronine, where iodine atoms are replaced by methyl groups, provides insight into the role of the bulky iodine atoms versus smaller alkyl groups in maintaining a thyromimetic effect thieme.de. These modifications are typically achieved through multi-step syntheses starting from substituted phenols and tyrosines, with the final thyronine structure built through an ether linkage-forming reaction.

Modification Type Example Analogue Synthetic Precursor/Intermediate Purpose of Modification
Halogen Substitution3'-Bromo-3,5-diiodo-thyronine3'-Formyl-3,5-diiodo-thyronineInvestigate electronic effects at the 3'-position.
Alkyl Substitution3,5-Dimethyl-L-thyronineSubstituted phenols and tyrosinesEvaluate the role of halogen atoms versus smaller lipophilic groups.
Acyl Substitution3'-Acyl-3,5-diiodo-thyronine3'-Formyl-3,5-diiodo-thyronineStudy the impact of hydrogen-bonding groups on receptor affinity nih.gov.

The aldehyde group of this compound is an ideal anchor point for attaching various molecular reporters, such as fluorescent dyes, or for conjugation to larger biomolecules like proteins and peptides. This derivatization is essential for creating tools for immunoassays, cellular imaging, and affinity chromatography. The primary chemical strategies for modifying the aldehyde side chain are reductive amination and oxime/hydrazone ligation.

Reductive Amination: This is a powerful method for converting an aldehyde into a secondary or tertiary amine. The aldehyde first reacts with a primary amine-containing linker or molecule to form an intermediate imine, which is then reduced in situ to a stable amine linkage. A common and mild reducing agent for this purpose is sodium cyanoborohydride (NaBH₃CN), which selectively reduces the imine without affecting the starting aldehyde youtube.com. This allows for the direct coupling of the thyroaldehyde core to linkers bearing a terminal amine group, providing a robust method for creating bioconjugates.

Oxime and Hydrazone Ligation: This chemoselective reaction involves the coupling of an aldehyde with an aminooxy- or hydrazine-containing molecule to form a stable oxime or hydrazone bond, respectively. These reactions are highly efficient and can be performed under mild, aqueous conditions, making them suitable for bioconjugation thieme.de. Aromatic aldehydes, such as the thyroaldehyde, are particularly reactive electrophiles for this type of ligation nih.gov. The rate of these ligations can be significantly accelerated by using aniline (B41778) as a catalyst, enabling efficient labeling of biomolecules at low micromolar concentrations nih.govnih.gov. This chemistry is instrumental in attaching probes for fluorescence microscopy or prosthetic groups for radiolabeling nih.gov.

Conjugation Strategy Reactants Key Reagents/Catalysts Resulting Linkage Primary Application
Reductive AminationThyroaldehyde + Amine-LinkerSodium Cyanoborohydride (NaBH₃CN)Secondary/Tertiary AmineStable bioconjugation to proteins or functionalized surfaces youtube.com.
Oxime LigationThyroaldehyde + Aminooxy-LinkerAniline (catalyst)OximeFluorescent labeling, attachment of prosthetic groups nih.govthieme.denih.gov.
Hydrazone LigationThyroaldehyde + Hydrazine-LinkerAniline (catalyst)HydrazoneBiomolecular labeling, though potentially less stable than oximes nih.govnih.gov.

Isotopically labeled analogues are indispensable for studying the metabolism, pharmacokinetics, and mechanism of action of thyroid hormones without the complications of radioactivity associated with traditional radioiodine tracers colostate.edu. Stable isotopes (e.g., ¹³C, ¹⁵N, ²H) and radioisotopes (e.g., ¹²⁵I) can be incorporated into the thyroaldehyde structure.

Stable Isotope Labeling: The synthesis of stable isotope-labeled thyroid hormone analogues, such as ¹³C-labeled versions, has been developed to support quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.govnih.gov. A common strategy involves starting with a ¹³C-labeled precursor, such as ¹³C₆-bromobenzene. Through a multi-step synthesis involving the formation of a diaryl ether via a Chan-Lam coupling reaction, the fully labeled thyronine backbone can be constructed nih.gov. For a thyroaldehyde derivative, the labeled thyroacetic acid (e.g., TA4-¹³C₆) would be synthesized first, followed by reduction of the carboxylic acid to the aldehyde. A synthesis for ¹³C₉-¹⁵N-labeled T4 has also been reported, starting from labeled tyrosine, which provides a pathway to analogues with labels in both the ring and side chain structures colostate.edu.

Radioisotope Labeling: For applications requiring high sensitivity, such as receptor binding assays, radioiodination remains a valuable technique. While labeling with ¹²⁵I or ¹³¹I is common for T4, specific labeling patterns can be achieved through targeted synthesis. For instance, a method for synthesizing [3,5-¹²⁵I]Diiodo-L-thyronine involves the coupling of [¹²⁵I]diiodo-L-tyrosine with 4-hydroxy-3,5-diiodophenylpyruvic acid, followed by selective removal of the unlabeled iodine atoms from the phenolic ring nih.gov. This demonstrates that specific iodine positions can be targeted for labeling, a strategy that would be directly applicable to creating a specifically labeled this compound for metabolic tracking studies nih.gov.

Isotope Labeling Position Synthetic Strategy Precursor Reference
¹³C₆Phenyl RingMulti-step synthesis via Chan-Lam coupling¹³C₆-bromobenzene nih.govnih.gov
¹³C₉, ¹⁵NFull Core StructureIodination of labeled diiodo-thyronine precursor¹³C₉-¹⁵N-L-tyrosine derivative colostate.edu
¹²⁵INon-phenolic Ring (3,5 positions)Coupling reaction followed by selective deiodination[¹²⁵I]diiodo-L-tyrosine nih.gov

Biochemical Pathways and Enzymatic Transformations Involving 3,5,3 ,5 Tetraiodo Thyroaldehyde

Identification of Precursors and Biochemical Origins of 3,5,3',5'-Tetraiodo Thyroaldehyde in Model Systems

The primary precursor to this compound is the principal thyroid hormone, L-thyroxine (T4). The biochemical origin of the thyroaldehyde lies in the initial steps of the oxidative deamination of the alanine (B10760859) side chain of T4. This metabolic conversion has been demonstrated in various model systems, including in vitro incubations with purified enzymes and tissue homogenates.

The pathway proceeds via two potential enzymatic routes to generate an unstable intermediate that leads to the formation of the aldehyde:

Transamination: A thyroid-hormone transaminase can catalyze the transfer of the amino group from the alanine side chain of T4 to an α-keto acid acceptor, such as α-ketoglutarate. This reaction forms 3,5,3',5'-tetraiodophenylpyruvic acid and an amino acid (e.g., glutamate). The resulting keto acid is then decarboxylated to yield this compound.

Oxidative Deamination: Alternatively, an L-amino acid oxidase can directly deaminate T4, forming an unstable imino acid intermediate. This intermediate spontaneously hydrolyzes to produce the corresponding α-keto acid (3,5,3',5'-tetraiodophenylpyruvic acid) and ammonia. Subsequent decarboxylation of the keto acid produces the thyroaldehyde.

Enzymology of this compound Biotransformation

The biotransformation of this compound is a critical step in the pathway leading to Tetrac. This process is catalyzed by a specific set of enzymes that are responsible for both its synthesis from T4 and its subsequent degradation (oxidation) to the corresponding carboxylic acid.

While deiodinases are central to thyroid hormone metabolism by removing iodine atoms, the biotransformation of the alanine side chain, and thus the metabolism of this compound, is primarily mediated by oxidoreductases and transferases.

Synthesis:

Thyroid-Hormone Aminotransferase (EC 2.6.1.26): This enzyme, a type of transferase, is involved in the initial step of the transamination pathway. It transfers the amino group from thyroxine to an α-keto acid, initiating the process that leads to the formation of the thyroaldehyde precursor, 3,5,3',5'-tetraiodophenylpyruvic acid.

L-Amino Acid Oxidase (EC 1.4.3.2): This oxidoreductase can directly deaminate thyroxine, also leading to the formation of the keto acid precursor. oup.comnih.gov Studies with L-amino acid oxidase from snake venom have shown its capability to metabolize iodinated amino acids, including thyroxine. oup.com

Degradation:

Aldehyde Dehydrogenase (ALDH) (EC 1.2.1.3): The primary enzyme responsible for the degradation of this compound is a member of the aldehyde dehydrogenase superfamily. wikipedia.org These oxidoreductases catalyze the irreversible oxidation of the aldehyde group to a carboxylic acid, thereby converting this compound into 3,5,3',5'-tetraiodothyroacetic acid (Tetrac). wikipedia.org The liver is a major site of ALDH activity. wikipedia.org

Detailed enzyme kinetic studies specifically using this compound as a substrate are not extensively documented in the scientific literature. However, general characteristics of the enzyme families involved provide insight into the likely kinetics.

Enzyme FamilySubstrate/InhibitorKinetic ParameterTypical Range/ValueSignificance
Aldehyde Dehydrogenase (ALDH) AldehydesKmLow µM to mMA low Km would indicate a high affinity of the enzyme for the thyroaldehyde, suggesting efficient conversion to Tetrac even at low concentrations.
VmaxVaries by isoenzyme and tissueRepresents the maximum rate of Tetrac formation.
Disulfiram (inhibitor)KiLow µMDisulfiram is a known inhibitor of ALDHs and would likely inhibit the conversion of the thyroaldehyde to Tetrac.
L-Amino Acid Oxidase L-amino acidsKmVariesThe affinity for thyroxine would influence the rate of precursor formation.
Thyroid-Hormone Aminotransferase Amino acids, Keto acidsKmVariesThe affinity for thyroxine and the corresponding keto acid acceptor would determine the rate of the initial transamination step.

This table presents generalized kinetic parameters for the enzyme families involved, as specific data for this compound is limited.

The enzymatic transformations involving this compound are dependent on specific cofactors that are essential for their catalytic activity.

Thyroid-Hormone Aminotransferase: These enzymes require pyridoxal 5'-phosphate (PLP) , a derivative of vitamin B6, as a cofactor. The reaction mechanism involves the formation of a Schiff base between the amino group of thyroxine and PLP, followed by a series of electron rearrangements that result in the transfer of the amino group to the keto acid acceptor.

L-Amino Acid Oxidase: This flavoenzyme utilizes flavin adenine (B156593) dinucleotide (FAD) as a prosthetic group. wikipedia.org The catalytic cycle involves the oxidation of the amino acid substrate with the concomitant reduction of FAD to FADH2. The reduced FAD is then re-oxidized by molecular oxygen, producing hydrogen peroxide. wikipedia.org

Aldehyde Dehydrogenase: The majority of ALDH enzymes utilize nicotinamide adenine dinucleotide (NAD+) or, in some cases, nicotinamide adenine dinucleotide phosphate (B84403) (NADP+) as a cofactor. The reaction mechanism involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the carbonyl carbon of the aldehyde. This is followed by a hydride transfer to NAD(P)+, forming NAD(P)H and an enzyme-thioester intermediate, which is then hydrolyzed to release the carboxylic acid product.

Non-Enzymatic Biochemical Transformations of this compound

Currently, there is a lack of significant evidence in the scientific literature to suggest that this compound undergoes major non-enzymatic biochemical transformations under physiological conditions. Aldehydes can be reactive molecules, but in the biological context, their metabolism is predominantly and efficiently catalyzed by enzymes such as aldehyde dehydrogenases.

Isotope Tracing and Flux Analysis for Pathway Elucidation in Cell-Free Systems

Such studies, if conducted, would likely involve:

Incubating cell-free systems (e.g., liver or kidney homogenates) with isotopically labeled thyroxine (e.g., 13C or 15N labeled).

Using techniques like mass spectrometry to trace the labeled atoms through the proposed intermediates, including 3,5,3',5'-tetraiodophenylpyruvic acid and this compound, to the final product, Tetrac.

This would allow for the quantification of the metabolic flux through this pathway relative to other metabolic routes of thyroxine.

Molecular Interactions and Mechanistic Studies of 3,5,3 ,5 Tetraiodo Thyroaldehyde

Investigation of Ligand-Macromolecule Interactions In Vitro

In vitro studies using cell-free systems are fundamental to understanding the direct physical interactions between a ligand and its target macromolecules, devoid of confounding cellular processes.

The biological effects of thyroid hormones are primarily mediated by their binding to nuclear thyroid hormone receptors (TRs), specifically TRα and TRβ. While direct binding studies on 3,5,3',5'-Tetraiodo Thyroaldehyde are not extensively documented, the binding characteristics of thyroxine (T4) provide a strong predictive model. T4 binds to TRs, albeit with a lower affinity than the more active hormone, 3,5,3'-triiodothyronine (T3). nih.gov The presence of the bulky 5'-iodine atom, which is also present in this compound, is a key determinant of binding affinity. X-ray crystallography studies have revealed that the TR ligand-binding domain can undergo subtle conformational changes to accommodate the 5'-iodine of T4, allowing the receptor to adopt an active conformation. nih.gov It is plausible that this compound, sharing the same tetra-iodinated structure, would engage the receptor in a similar manner.

The binding of TRs to their specific DNA recognition sites, known as Thyroid Hormone Response Elements (TREs), is significantly enhanced by the presence of nuclear co-regulatory proteins. Among the most crucial are the Thyroid hormone Receptor Auxiliary Proteins (TRAPs). Studies have shown that TRAP does not bind the hormone itself but interacts with the TR, stabilizing the TR-TRE complex. nih.gov This enhancement of DNA binding is a critical step in the transcriptional regulation by thyroid hormones. The addition of TRAP can increase the binding of the TR to the TRE by nearly four-fold, especially at physiological salt concentrations, suggesting its vital role in stabilizing these interactions within the cell. nih.gov

In circulation, thyroid hormones are predominantly bound to transport proteins, which regulate their bioavailability and half-life. The primary transport proteins are Thyroxine-Binding Globulin (TBG), Transthyretin (TTR), and albumin. While specific data for this compound is scarce, the interactions of T4 and other analogues are well-characterized.

TBG exhibits the highest binding affinity for T4. The structural requirements for optimal binding to TBG include the L-alanine side chain, a 4'-hydroxyl group, and the presence of iodine atoms at the 3,5,3', and 5' positions. TTR, formerly known as thyroxine-binding prealbumin, also plays a significant role in thyroid hormone transport. It notably binds tetraiodothyroacetic acid (TETRAC) with a higher affinity than T4. Different mutations in the TTR gene can alter its binding affinity for T4, either increasing or decreasing it. nih.gov Lipoproteins, particularly in non-mammalian vertebrates like trout, have also been identified as major carriers of thyroid hormones. nta.ac.in Given the structural similarity, it is expected that this compound would also interact with these transport proteins, with its affinity likely being comparable to that of T4.

The binding affinity (Ka) or its reciprocal, the dissociation constant (Kd), is a measure of the strength of the interaction between a ligand and its receptor. Stoichiometry refers to the ratio of ligand to protein in the resulting complex. While specific values for this compound are not available in the reviewed literature, the relative affinities of other thyroid hormone analogues have been determined.

In studies with thyrotropic tumor cells, L-T3 and triiodothyroacetic acid (triac) showed the highest potency and affinity for the nuclear receptor, while L-T4 was the least potent. nih.gov The lower potency of T4 was attributed to its lower receptor-binding affinity. nih.gov TTR typically binds one molecule of T4 with high affinity, with the binding of a second molecule being much weaker due to negative cooperativity. nih.gov

Table 1: Relative Binding Affinities of Thyroid Hormone Analogues to Nuclear Receptors

Compound Relative Affinity (L-T3 = 100%)
L-Triiodothyronine (L-T3) 100
Triiodothyroacetic acid (Triac) ~100 nih.gov
D-Triiodothyronine (D-T3) ~16-20 nih.gov
L-Thyroxine (L-T4) ~10 nih.gov

Data derived from studies on mouse thyrotropic tumor cells.

Table 2: Comparative Binding of Thyroid Hormones to Transport Proteins

Transport Protein Ligand Binding Rank Order (Highest to Lowest Affinity)
Thyroxine-Binding Globulin (TBG) T4 > reverse T3 > T3 > TETRAC
Transthyretin (TTR) TETRAC > T4 > T3

This table presents a generalized ranking based on available literature.

Biophysical Characterization of Interaction Dynamics

Biophysical techniques are essential for a detailed understanding of the dynamic and thermodynamic properties of ligand-protein interactions.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to monitor biomolecular interactions in real-time. In a typical SPR experiment, a protein (e.g., a TR or transport protein) is immobilized on a sensor chip. A solution containing the ligand (e.g., a thyroid hormone analogue) is then flowed over the surface. Binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

This method allows for the determination of the association rate constant (ka) and the dissociation rate constant (kd). The ratio of these constants (kd/ka) provides the equilibrium dissociation constant (Kd), a measure of binding affinity. While no specific SPR studies involving this compound have been identified in the reviewed literature, this technique would be highly suitable for characterizing its binding kinetics with TRs and transport proteins, providing a direct comparison to T4 and T3.

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of biomolecular interactions. It directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of the ligand is titrated into a sample cell containing the protein of interest. Each injection produces a heat pulse that is measured by the instrument.

The data obtained from an ITC experiment can be used to determine the binding affinity (Ka), the stoichiometry of the interaction (n), and the change in enthalpy (ΔH) and entropy (ΔS) of binding. This provides a complete thermodynamic profile of the interaction, revealing the driving forces behind the binding event (i.e., whether it is enthalpy- or entropy-driven). There are no specific ITC studies reported for this compound. However, applying this technique would yield invaluable data on the thermodynamic signature of its interaction with its molecular targets, offering a deeper understanding of its mechanism of action.

Spectroscopic Methods for Conformational Changes Upon Binding

Spectroscopic techniques are crucial for detecting the subtle changes in protein structure that occur when a ligand, such as a thyroid hormone analogue, binds to its receptor. These methods provide insights into the dynamics of molecular recognition.

Fluorescence Quenching: This method is used to study the binding of ligands to proteins by monitoring changes in the protein's intrinsic fluorescence, typically from tryptophan and tyrosine residues. When a ligand binds near these fluorescent amino acids, it can "quench" or decrease the fluorescence intensity.

In studies involving the thyroid hormone transport protein transthyretin (TTR), the binding of thyroxine (T4) causes a measurable change in the fluorescence of TTR's tryptophan residues. nih.gov This quenching effect can be used to determine binding affinity and stoichiometry. For instance, researchers have observed that T4 binding alters the local environment of the tryptophans, which can be interpreted as a conformational shift in the protein matrix induced by the ligand. nih.gov A hypothetical study of this compound binding to a target protein like transthyretin would involve titrating the protein with increasing concentrations of the compound and measuring the decrease in fluorescence.

Illustrative Data: Fluorescence Quenching of a Target Protein by a Ligand

Ligand Concentration (µM)Fluorescence Intensity (Arbitrary Units)% Quenching
01000%
58515%
107228%
205545%
503070%

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the secondary and tertiary structure of proteins. nih.gov Upon ligand binding, changes in the protein's conformation are reflected as changes in its CD spectrum.

For thyroid hormone receptors (TRs), which are key targets of thyroid hormones, ligand binding induces a more compact and stable structure. nih.gov This conformational change is essential for the receptor to interact with other proteins (co-activators) and regulate gene expression. semanticscholar.orgoncohemakey.com CD spectroscopy can detect these changes. A study on this compound would compare the CD spectrum of the target receptor in its unbound state versus its bound state. An increase in the alpha-helical content, for example, would suggest a ligand-induced conformational ordering, a common feature in nuclear receptor activation. nih.gov

Theoretical Modeling of Molecular Recognition and Docking Studies

Computational methods are powerful tools for visualizing and predicting how a ligand like this compound interacts with its biological target at an atomic level.

Computational Docking of this compound with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method uses scoring functions to estimate the binding affinity, represented as a docking score (typically in kcal/mol), where a more negative value indicates a stronger predicted interaction.

For thyroid hormone analogues, docking studies are routinely used to predict their binding mode within the ligand-binding pocket of receptors like the Thyroid Hormone Receptor (TR) or transport proteins like transthyretin. acs.org These studies identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking T4 into the TRβ ligand-binding domain reveals how the receptor's pocket subtly adjusts to accommodate the bulky 5'-iodine atom. nih.gov A similar in-silico experiment for this compound would predict its binding pose and affinity, providing a rationale for its potential biological activity.

Illustrative Data: Docking of Thyroid Analogues to a Receptor Ligand-Binding Pocket

CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Thyroxine (T4)-10.5Arg228, His321, Met330
3,5,3'-Triiodothyronine (T3)-10.2Arg228, His321, Ser277
This compound-9.8Arg228, Asn324, Leu333

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, showing how it behaves over time. nih.gov These simulations model the movements and interactions of every atom in the system, offering insights into the stability of the binding pose predicted by docking and revealing potential pathways for ligand entry and exit. nih.govnih.govgithub.io

MD simulations of thyroid hormone receptors have shown that the binding of a ligand like T3 induces specific conformational changes, particularly in flexible regions like helix 12, which acts as a "lid" on the binding pocket. oncohemakey.comnih.gov These simulations can also reveal the role of water molecules in mediating interactions between the ligand and the receptor. tandfonline.com An MD simulation of a this compound-receptor complex would assess the stability of the predicted interactions and analyze the dynamic conformational changes the receptor undergoes to accommodate the ligand, which is crucial for its function. acs.org

Structure-Activity Relationship (SAR) Derivation from Molecular Interactions

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. oncohemakey.com By comparing the binding and activity of a series of related compounds, researchers can deduce which chemical features are essential for function. nih.govacs.orgnih.gov

For thyroid hormones, SAR studies have established several key principles:

The Diphenyl Ether Core: A central diphenyl ether structure is crucial for binding to thyroid hormone-binding proteins. doctorlib.org

Iodine Substituents: The number and position of iodine atoms are critical. The 3,5,3'-triiodo substitution (T3) generally confers the highest activity at the nuclear receptor. oncohemakey.com

The Side Chain: The nature of the side chain at the 1-position (e.g., alanine (B10760859) in T4, propionic acid, or the aldehyde in the subject compound) significantly influences metabolism and binding affinity. nih.gov

By synthesizing and testing a series of analogues of this compound (e.g., removing iodine atoms one by one, modifying the aldehyde group) and combining the experimental results with the interaction data from spectroscopic and modeling studies, a comprehensive SAR could be developed. This would clarify the specific roles of the aldehyde group and the four iodine atoms in the binding and potential activity of the molecule.

Future Directions and Emerging Research Avenues for 3,5,3 ,5 Tetraiodo Thyroaldehyde

Exploration of Untapped Biochemical Roles and Pathways in Non-Physiological Contexts

While the physiological roles of thyroid hormones like thyroxine (T4) and triiodothyronine (T3) are well-documented, the biochemical activities of many of their metabolites and synthetic analogs remain enigmatic. nih.govnih.gov Research into "nonclassical" thyroid hormones has revealed that these molecules can have biological effects independent of the traditional nuclear thyroid hormone receptors. nih.gov This opens the possibility that 3,5,3',5'-Tetraiodo Thyroaldehyde could participate in or modulate various cellular processes in non-physiological research settings.

Future investigations could focus on its interaction with cellular signaling pathways. For instance, some thyroid hormone metabolites have been shown to influence mitochondrial function and energy metabolism. nih.gov Studies could explore whether this compound affects mitochondrial respiration, the production of reactive oxygen species, or the expression of uncoupling proteins. nih.gov Furthermore, the structural similarity to thyroid hormones suggests potential interactions with a variety of cellular proteins beyond the classical receptors, including enzymes and transport proteins. The metabolism of thyroid hormones involves a complex network of deiodinases, conjugating enzymes, and other proteins. nih.govnih.govresearchgate.net Investigating how this compound is metabolized by these enzymatic systems could reveal novel biochemical transformations and bioactive products.

Table 1: Potential Biochemical Roles for Investigation

Potential Area of Investigation Rationale based on Thyroid Hormone Analogs Illustrative Research Question
Mitochondrial BioenergeticsAnalogs like 3,5-diiodo-L-thyronine (3,5-T2) influence mitochondrial activity. nih.govDoes this compound alter mitochondrial oxygen consumption or ATP synthesis in isolated mitochondria?
Cellular Signaling Cascades"Nonclassical" thyroid hormones can activate kinase pathways. nih.govDoes this compound treatment of cultured cells lead to the phosphorylation of key signaling proteins like MAPKs?
Enzymatic MetabolismThyroid hormones undergo extensive metabolism by deiodinases and other enzymes. nih.govIs this compound a substrate for or an inhibitor of known deiodinase enzymes?
Protein Binding and TransportThyroid hormones bind to a variety of transport proteins in the circulation and within cells.What is the binding affinity of this compound to proteins such as albumin and transthyretin?

Application of Artificial Intelligence and Machine Learning in Predicting its Chemical Reactivity and Interactions

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and reaction outcomes. eurekalert.orgyoutube.com For a compound with limited empirical data like this compound, these computational approaches offer a powerful tool for hypothesis generation and research prioritization.

ML models can be trained on large datasets of known chemical reactions to predict the reactivity of new compounds. acs.orgrsc.org For this compound, this could involve predicting its stability under various conditions, its potential reaction products, and its susceptibility to degradation. Given its halogenated structure, specific ML models trained on the reactivity of halogenated organic compounds could provide valuable insights. nih.govresearchgate.net Furthermore, ML can be used to predict potential biological targets. By analyzing the structural features of this compound and comparing them to vast libraries of compounds with known biological activities, it may be possible to identify potential protein binding partners and predict its bioactivity profile. nih.govresearchgate.net

Table 2: Illustrative AI/ML Predictive Models

Predictive Goal Machine Learning Approach Potential Data Inputs Expected Output
Chemical ReactivityQuantitative Structure-Activity Relationship (QSAR) models for reaction prediction. researchgate.netMolecular descriptors of this compound, reaction conditions.Likelihood and products of various chemical reactions.
Biological Target IdentificationDocking simulations combined with ML scoring functions.3D structure of this compound, protein structure database.A ranked list of potential protein binding partners.
ADMET PropertiesModels trained on Absorption, Distribution, Metabolism, Excretion, and Toxicity data. youtube.comMolecular fingerprints and physicochemical properties.Predictions of properties like solubility, permeability, and potential toxicity.

Development of Advanced Materials Incorporating this compound for Chemical Sensing or Catalysis

The unique structural and electronic properties of organic molecules are increasingly being harnessed in the development of advanced materials. jhu.edu The presence of four iodine atoms and a reactive aldehyde group in this compound suggests its potential as a building block for functional materials.

For chemical sensing, the aldehyde group could be used to covalently link the molecule to a substrate, while the iodinated aromatic rings could interact with specific analytes through various non-covalent interactions. mdpi.comresearchgate.net Changes in these interactions upon analyte binding could be transduced into a measurable signal, such as a change in fluorescence or electrical conductivity. youtube.com The high atomic number of iodine could also be exploited in sensors based on X-ray fluorescence or other spectroscopic techniques.

In the realm of catalysis, the iodine atoms could potentially act as halogen bond donors, influencing the stereochemistry or rate of a chemical reaction. The thyronine backbone provides a chiral scaffold, which could be exploited in the design of asymmetric catalysts. By immobilizing this compound on a solid support, it may be possible to create a recyclable catalyst for specific organic transformations.

Integration of Omics Technologies for Comprehensive Biochemical Profiling in Research Systems

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes within a biological system in response to a stimulus. mdpi.com Applying these technologies to study the effects of this compound in cell culture or other research models would offer a comprehensive and unbiased understanding of its biochemical impact.

Transcriptomic analysis (e.g., RNA-seq) could reveal changes in gene expression patterns following treatment with the compound, pointing towards the cellular pathways it modulates. nih.gov Proteomics could identify changes in protein abundance and post-translational modifications, providing a more direct link to cellular function. Metabolomics is particularly well-suited to study the effects of thyroid hormone analogs, as these compounds are known to have profound effects on metabolism. frontiersin.orgnih.govendocrine-abstracts.org By analyzing the global metabolic profile, it would be possible to identify specific metabolic pathways that are altered by this compound. The integration of these different omics datasets can provide a systems-level understanding of the compound's mechanism of action. nih.gov

Table 3: Application of Omics Technologies

Omics Technology Research System Potential Insights
Transcriptomics Cultured hepatocytesIdentification of genes and pathways regulated by the compound.
Proteomics Treated neuronal cellsChanges in protein expression and signaling networks.
Metabolomics Plasma from treated animal modelsGlobal changes in metabolic pathways, identification of novel biomarkers. clinicaltrials.gov
Lipidomics Adipocyte cell linesSpecific alterations in lipid metabolism and signaling. endocrine-abstracts.org

Q & A

Basic: What are the standard synthetic routes for 3,5,3',5'-Tetraiodo Thyroaldehyde, and how is purity ensured?

Answer:
The synthesis typically involves iodination of thyroaldehyde precursors under controlled conditions. For example, analogous compounds like 3,5,3',5'-Tetraiodo Thyroacetic Acid (Tetrac) are synthesized by reacting tetrachloromonospirocyclotriphosphazenes with diamines in tetrahydrofuran (THF) and triethylamine, followed by 3-day room-temperature reactions monitored via thin-layer chromatography . Purification employs column chromatography to isolate dispirophosphazenes, with triethylammonium chloride removed via filtration . Purity is validated using high-performance liquid chromatography (HPLC) and mass spectrometry (MS), as demonstrated in isotopic labeling studies .

Basic: Which analytical methods are used to confirm the structural integrity of this compound?

Answer:
Nuclear magnetic resonance (NMR) spectroscopy and electrospray ionization tandem mass spectrometry (ESI-MS/MS) are critical. For instance, 1^1H NMR (DMSO-d6d_6, 400 MHz) resolves aromatic proton signals at δ 7.85 ppm and hydroxy groups at δ 12.22 ppm, while ESI-MS/MS confirms molecular ions (e.g., m/z 746.676 for Tetrac analogs) . X-ray crystallography, though less common due to iodine’s heavy atom effects, may be used for crystalline derivatives .

Advanced: How should researchers design thyroid hormone (TH) agonist assays to evaluate this compound’s activity?

Answer:
Use stably transfected HeLa cells expressing thyroid hormone receptors (TRs) and thyroid response element (TRE)-driven luciferase reporters. Dose-response curves (e.g., log [EC50_{50}]) are generated using triplicate measurements to ensure reproducibility (%CV < 10%) . Reference standards like T3 (EC50_{50} ~2.5 log M) and Tetrac (EC50_{50} ~2.2 log M) provide comparative baselines . Include negative controls (e.g., BPA) to rule out nonspecific activation .

Advanced: How can discrepancies in reported EC50_{50}50​ values for TH agonists like Tetrac be resolved?

Answer:
Variations may arise from assay conditions (e.g., cell line sensitivity, serum interference). Standardize protocols by:

  • Using serum-free media to avoid thyroxine-binding globulin interactions .
  • Calibrating ligand concentrations via LC-MS/MS to ensure accuracy .
  • Applying statistical tools (e.g., Bland-Altman plots) to compare inter-lab data . For example, Tetrac’s EC50_{50} ranges from 2.0–2.2 log M across studies due to differences in cell passage number or reporter construct stability .

Basic: What purification strategies mitigate impurities in this compound synthesis?

Answer:
Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates iodinated byproducts . For thyroxine-derived impurities (e.g., 3,5,3',5'-Tetraiodo Thyroacetamide), recrystallization in ethanol/water mixtures enhances purity (>95%) . Confirm purity via melting point analysis and HPLC retention time matching against certified standards .

Advanced: How do structural modifications (e.g., carboxyl vs. aldehyde groups) affect TR binding affinity?

Answer:
Replacing the carboxyl group in Tetrac with an aldehyde reduces hydrogen bonding with TR’s Arg228 residue, lowering binding affinity. Comparative molecular field analysis (CoMFA) shows that electronegative substituents at the 3' and 5' positions enhance hydrophobic interactions with TR’s pocket . For example, Thyroaldehyde’s EC50_{50} is ~1.5-fold higher than Thyroacetic Acid due to reduced stability in the binding site .

Advanced: What methodologies assess the metabolic stability of this compound in hepatic models?

Answer:
Incubate the compound with liver microsomes or recombinant deiodinases (e.g., DIO3) and quantify metabolites via LC-MS/MS. For instance, DIO3 converts T4 to reverse T3 (rT3) via inner-ring deiodination, a process monitored by tracking iodine release . Use 13^{13}C-labeled analogs (e.g., TA4-13^{13}C6_6) to trace metabolic pathways and identify deiodinated byproducts .

Basic: What is the role of transthyretin (TTR) in transporting this compound?

Answer:
TTR’s central channel binds thyroaldehyde via hydrophobic interactions, similar to T4 (Kd_d ~10 nM). Competitive binding assays with 125^{125}I-labeled T4 reveal displacement kinetics, where thyroaldehyde’s lower binding affinity (~30% of T4) correlates with its shorter plasma half-life .

Advanced: How can isotopic labeling (e.g., 13^{13}13C) improve pharmacokinetic studies of thyroaldehyde derivatives?

Answer:
Synthesize 13^{13}C6_6-labeled thyroaldehyde using 13^{13}C-enriched iodotyrosines. MS/MS detects labeled fragments (e.g., m/z 156 for JHC_{HC}=156 Hz), enabling precise quantification in tissue distribution studies . This approach avoids interference from endogenous thyroid hormones, critical for assessing blood-brain barrier penetration .

Advanced: How are 3D-QSAR models applied to optimize thyroaldehyde derivatives for selective TR activation?

Answer:
CoMFA and comparative molecular similarity index analysis (CoMSIA) map steric, electrostatic, and hydrophobic fields around TR-binding pockets. For example, introducing a methyl group at the β-position increases steric complementarity, improving EC50_{50} by 0.3 log units . Validate models with leave-one-out cross-validation (q2^2 > 0.5) and external test sets (r2^2 > 0.6) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.